molecular formula C14H22OS2 B14502682 2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol CAS No. 63382-30-9

2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol

Cat. No.: B14502682
CAS No.: 63382-30-9
M. Wt: 270.5 g/mol
InChI Key: PEOBKCYJUWPYDT-UHFFFAOYSA-N
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Description

2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a dithiane moiety, and an ethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a cyclopentanone derivative with a dithiane compound under acidic conditions to form the dithiane ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylethenyl)aniline: Shares the prop-1-en-2-yl group but differs in the overall structure.

    Naphthalene derivatives: Contain similar ring structures but differ in functional groups and overall reactivity.

Uniqueness

2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, dithiane moiety, and ethylidene group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63382-30-9

Molecular Formula

C14H22OS2

Molecular Weight

270.5 g/mol

IUPAC Name

2-ethylidene-1-(2-prop-2-enyl-1,3-dithian-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C14H22OS2/c1-3-8-14(16-10-6-11-17-14)13(15)9-5-7-12(13)4-2/h3-4,15H,1,5-11H2,2H3

InChI Key

PEOBKCYJUWPYDT-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCC1(C2(SCCCS2)CC=C)O

Origin of Product

United States

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